molecular formula C16H27N5O3S B2949493 N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide CAS No. 1090864-05-3

N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide

Katalognummer: B2949493
CAS-Nummer: 1090864-05-3
Molekulargewicht: 369.48
InChI-Schlüssel: XICWVETXDBEXOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a cyano-substituted cyclopentyl group and a piperazine ring modified with a pyrrolidin sulfonyl moiety. Its molecular formula is C21H30N4O3S, with a molecular weight of 418.55 g/mol (calculated exact mass: 418.553) . The compound’s structural complexity arises from the sulfonylation of the piperazine nitrogen and the presence of a cyano group on the cyclopentane ring, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3S/c17-14-16(5-1-2-6-16)18-15(22)13-19-9-11-21(12-10-19)25(23,24)20-7-3-4-8-20/h1-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICWVETXDBEXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20N4O2S
  • Molecular Weight : 300.40 g/mol
  • IUPAC Name : N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide

This compound has been studied for its effects on various biological pathways, particularly those related to neuropharmacology and oncology. Its structure suggests potential interactions with neurotransmitter systems and cell signaling pathways.

Key Mechanisms:

  • Neurotransmitter Modulation : The presence of the piperazine moiety indicates possible interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further investigation as an anti-cancer agent.

In Vitro Studies

Recent research has focused on the compound's cytotoxic effects on cancer cell lines. For instance, studies have shown that it can induce apoptosis in specific tumor cells by activating caspase pathways, which are essential for programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
SK-BR-315Induction of apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest at G2/M phase

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. Notably, it demonstrated significant tumor reduction in xenograft models when administered at optimized dosages.

Case Studies

  • Case Study 1: Neuropharmacological Effects
    • Objective : To evaluate the impact of the compound on anxiety-like behaviors in rodent models.
    • Findings : The compound significantly reduced anxiety-like behaviors as measured by the elevated plus maze test, suggesting anxiolytic properties.
  • Case Study 2: Anticancer Activity
    • Objective : To investigate the efficacy against breast cancer cell lines.
    • Findings : The compound exhibited dose-dependent inhibition of cell growth and induced apoptosis, highlighting its potential as a therapeutic agent in breast cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide C21H30N4O3S 418.55 Cyano-cyclopentyl, pyrrolidin sulfonyl-piperazine
N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6) C12H17N3O 219.28 Phenyl, unmodified piperazine
N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolo-triazolo-pyrazin-1-yl)cyclopentyl)acetamide C25H29N7O3S 507.61 Ethyl-cyclopentyl, tosyl-pyrrolo-triazolo-pyrazine

Key Observations :

Substituent Complexity : The target compound’s pyrrolidin sulfonyl group distinguishes it from simpler analogs like N-phenyl-2-(piperazin-1-yl)acetamide, which lacks sulfonylation . The tosyl-pyrrolo-triazolo-pyrazine substituent in ’s compound introduces fused heterocyclic rings, likely altering electronic properties and target binding .

Molecular Weight : The target compound (418.55 g/mol) is intermediate in size between the phenyl-substituted analog (219.28 g/mol) and the tosyl-heterocyclic derivative (507.61 g/mol). Higher molecular weight may impact blood-brain barrier penetration but could enhance target affinity .

Functional Groups: The cyano group in the target compound may increase metabolic stability compared to ethyl or phenyl groups, as cyano moieties are less prone to oxidative metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.